![molecular formula C10H14N2O2 B3395606 Tyrosine methylamide CAS No. 78891-97-1](/img/structure/B3395606.png)
Tyrosine methylamide
Overview
Description
Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It’s a non-essential amino acid with a polar side group . Methylamine is an organic compound with a formula of CH3NH2 . It’s a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .
Synthesis Analysis
Tyrosine can undergo various post-translational modifications . Tyrosine residues can be selectively modified enzymatically, chemically, or by genetically encoded non-natural amino acids . Tyrosine is also an attractive residue for targeted covalent inhibitors (TCIs) due to its enrichment at protein-protein interfaces .Molecular Structure Analysis
Tyrosine has a phenol functionality in its side chain, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . The structure of methylamine is simpler, with one hydrogen atom in ammonia being replaced by a methyl group .Chemical Reactions Analysis
Tyrosine can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . It can also be targeted by covalent inhibitors . Methylamine, on the other hand, is a simple compound and its reactions are not as complex .Physical And Chemical Properties Analysis
Tyrosine is an amino acid that is essential to many biochemical processes . It’s found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . Methylamine is a colorless gas and a derivative of ammonia .Safety And Hazards
Future Directions
Research on tyrosine and its modifications is a rapidly-growing area with potential applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials . There’s a growing need for tools that allow the investigation of the function of tyrosine in proteins and bioactive peptides .
properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(14)9(11)6-7-2-4-8(13)5-3-7/h2-5,9,13H,6,11H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKUNXWBGNYJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000117 | |
Record name | 2-Amino-3-(4-hydroxyphenyl)-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosine methylamide | |
CAS RN |
78891-97-1 | |
Record name | Tyrosine methylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078891971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(4-hydroxyphenyl)-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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